molecular formula C19H23NO3S3 B2667676 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034514-31-1

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2667676
CAS No.: 2034514-31-1
M. Wt: 409.58
InChI Key: IRUWGYQDIAJXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule featuring a thiazepane ring and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of thiophene groups. Common reagents used in these reactions include sulfur-containing compounds, cyclopentanone derivatives, and thiophene. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Researchers may study its effects on cellular pathways, enzyme activity, and receptor binding.

Industry

In industry, the compound’s properties make it suitable for use in materials science. It can be incorporated into polymers, coatings, and other materials to enhance their performance characteristics. Its stability and reactivity also make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exerts its effects depends on its interaction with molecular targets. This may involve binding to specific receptors, inhibiting or activating enzymes, or modulating cellular pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and thiophene-containing molecules. Examples include:

  • 6-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one
  • N-(4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

Uniqueness

What sets (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone apart is its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule characterized by a thiazepane ring, dioxido functional groups, and thiophene moieties. This structure suggests potential biological activities, particularly in medicinal chemistry. The compound's unique features may confer specific pharmacological properties, making it a candidate for further research in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.

Structural Overview

The molecular formula of the compound is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of approximately 325.4 g/mol. The presence of sulfur and nitrogen in its structure enhances its reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The dioxido and thiophene groups may enhance its binding affinity and solubility, facilitating its action in biological systems. Preliminary studies suggest that compounds with similar structures often exhibit:

  • Antiproliferative effects against cancer cell lines.
  • Anti-inflammatory properties through modulation of inflammatory pathways.
  • Antimicrobial activity , potentially inhibiting bacterial growth.

Biological Activity Data

Research findings indicate that compounds structurally related to the target molecule have shown promising results in various assays. For instance:

Activity Type Description Reference
Anticancer ActivityBroad-spectrum anticancer activity with submicromolar GI50 values in multiple cell lines.
Apoptosis InductionInduces early apoptosis in cancer cells via activation of caspases 3, 8, and 9.
Cell Cycle ArrestCauses G2/M phase accumulation in treated cells, indicating cell cycle disruption.
Antimicrobial EffectsExhibits significant antibacterial activity against various strains (exact data pending).

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of similar thiophene-based compounds, one derivative demonstrated potent antiproliferative activity with GI50 values ranging from 0.69 to 2.27 µM across several cancer cell lines (OVACAR-4, OVACAR-5). This suggests that our compound may exhibit comparable or enhanced efficacy due to its structural complexity and functional groups.

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that compounds similar to our target inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in lung cancer cell lines (A549). Such mechanisms provide insight into how the target compound may exert its biological effects.

Synthesis and Derivation

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazepane Ring: Cyclization reactions involving suitable dithiols and amines.
  • Introduction of Thiophene Groups: Substitution reactions using thiophene derivatives.
  • Final Functionalization: Condensation reactions to attach cyclopentyl or other moieties.

These synthetic routes are critical for obtaining high yields and purity necessary for biological testing.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S3/c21-18(19(8-1-2-9-19)17-6-4-13-25-17)20-10-7-16(15-5-3-12-24-15)26(22,23)14-11-20/h3-6,12-13,16H,1-2,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUWGYQDIAJXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.